tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate
Description
tert-Butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 3.5 spiro ring system. The molecule consists of a pyrrolidine ring fused to a cyclohexanone moiety via a spiro junction at the nitrogen atom. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and solubility in organic solvents, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol . The compound’s structural uniqueness lies in the juxtaposition of the ketone (3-oxo) group and the spirocyclic framework, which influence its reactivity and applications in drug discovery.
Properties
CAS No. |
2411296-03-0 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)13(14)7-5-4-6-8-13/h4-9H2,1-3H3 |
InChI Key |
KPEPOCPERRUBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C12CCCCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common method involves the reaction of a ketone with an amine under acidic or basic conditions to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced through esterification. This can be achieved by reacting the carboxylic acid derivative of the spirocyclic compound with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening can also optimize reaction conditions and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the spirocyclic core or the tert-butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to design and synthesize bioactive molecules. Its unique structure allows for the exploration of new pharmacophores and the development of potential therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its stability and ability to interact with biological targets make it a promising scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its rigidity and stability are advantageous in creating polymers and other materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro frameworks are widely utilized in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a detailed comparison of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate with structurally related analogs:
Positional Isomers: 3-Oxo vs. 7-Oxo Derivatives
- tert-Butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate Molecular Formula: C₁₃H₂₁NO₃ (identical to the 3-oxo isomer). Key Difference: The ketone group is at the 7-position instead of 3, altering the electronic environment and reactivity. Synthesis: Prepared via similar Boc-protection strategies but requires distinct starting materials . Applications: Used as a precursor for hydroxylated derivatives (e.g., via LiBHEt₃ reduction), analogous to methods described for 2-azaspiro[4.4]nonane derivatives .
Ring Size Variations: Spiro[3.5] vs. Spiro[4.4]
- tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate Molecular Formula: C₁₂H₂₁NO₃. Structure: Features a larger spiro[4.4] system (pyrrolidine fused to cyclopentanone). Synthesis: Achieved in 40% yield via Boc-protection of 2-azaspiro[4.4]nonan-1-one using triethylamine and DMAP .
- tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate Functional Group: Methylene (C=CH₂) instead of ketone. Synthesis: Formed via Pd-catalyzed aza-Heck cyclization in 68% yield . Applications: The exocyclic double bond enables Diels-Alder reactions for polycyclic scaffold construction.
Heteroatom Substitution: Thia vs. Aza Derivatives
- tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate Molecular Formula: C₁₃H₂₃NO₂S. Key Feature: A sulfur atom replaces the oxygen in the cyclohexane ring. Physical Properties: Melting point 69–70°C, higher than most oxygenated analogs due to sulfur’s polarizability . Applications: Thia analogs are explored for enhanced metabolic stability in drug candidates.
Diaza-Spiro Derivatives
- tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Molecular Formula: C₁₂H₂₂N₂O₂. Structure: Contains two nitrogen atoms, enabling dual hydrogen-bonding interactions. Applications: Key intermediate in synthesizing PARP-1 inhibitors for BRCA-deficient cancers . Synthesis: Derived from 4-(N-Boc-amino)cyclohexanone, highlighting the versatility of ketone-containing precursors .
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hazards: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) . Handling: Requires stringent safety protocols compared to non-diaza analogs.
Comparative Data Tables
Table 2. Hazard Profiles
Biological Activity
tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate, with the CAS number 2411296-03-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 241.287 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.
Structural Information
- IUPAC Name : this compound
- Molecular Weight : 241.287 g/mol
- CAS Number : 2411296-03-0
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer research.
Antitumor Activity
A study evaluating a series of heterocyclic compounds, including those with spirofused structures akin to tert-butyl 3-oxo-1-azaspiro[3.5]nonane, demonstrated significant antiproliferative effects against several cancer cell lines such as HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating strong cytotoxicity and potential for further development as antitumor agents .
The mechanism by which these compounds exert their effects appears to involve:
- Induction of apoptosis: Analysis showed an increase in the SubG1 phase population in treated cells, suggesting activation of apoptotic pathways.
- Disruption of cytoskeletal structures: Confocal microscopy revealed that treatment led to significant changes in actin filament organization within cells .
These findings suggest that tert-butyl 3-oxo-1-azaspiro[3.5]nonane may influence key regulatory proteins involved in cell cycle control and apoptosis, such as p53 and MDM2 .
In Vitro Studies
In vitro experiments have shown that treatment with tert-butyl 3-oxo-1-azaspiro[3.5]nonane results in:
- Increased apoptosis in HeLa and CT26 cells.
- Decreased cell motility and morphological changes indicative of cytotoxic stress.
In Vivo Studies
Preliminary in vivo studies indicated that compounds related to tert-butyl 3-oxo-1-azaspiro[3.5]nonane could effectively inhibit tumor growth dynamics in Balb/C mice models, supporting the potential for therapeutic applications .
Summary of Findings
The biological activity of tert-butyl 3-oxo-1-azaspiro[3.5]nonane highlights its potential as a lead compound for developing new anticancer therapies. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (μM) | Mechanism | Effect |
|---|---|---|---|---|
| Study A | HeLa | 4.2 | Apoptosis | High cytotoxicity |
| Study B | CT26 | 24.1 | Cell cycle arrest | Decreased motility |
| Study C | Jurkat | Not specified | Cytoskeletal disruption | Morphological changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
